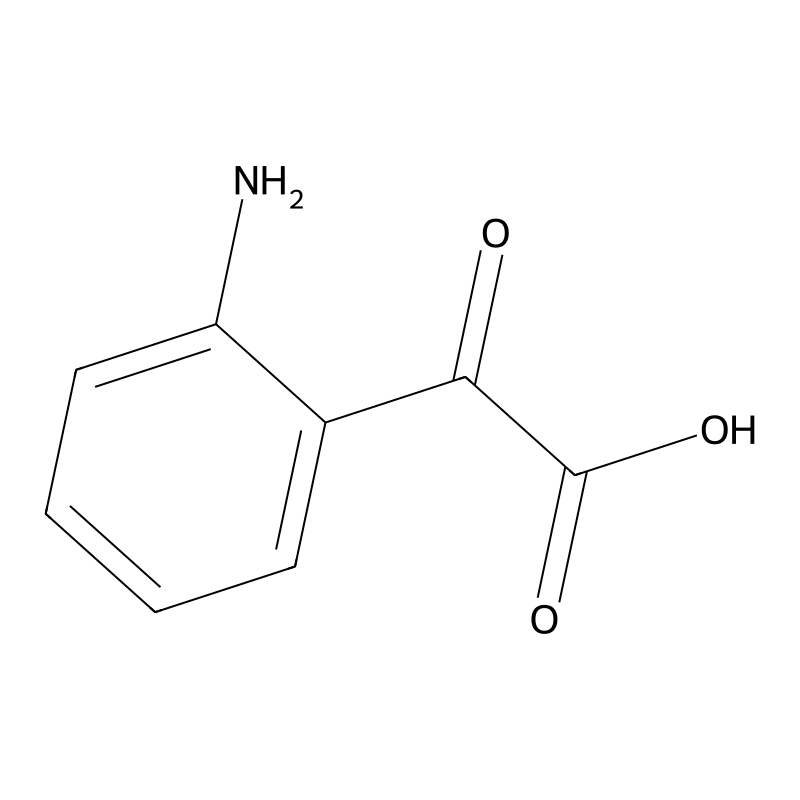

Isatinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isatinic acid (2-aminophenylglyoxylic acid), CAS 484-38-8, is a highly reactive, ring-opened alpha-keto acid precursor primarily utilized in the synthesis of quinolines, indoles, and complex heterocycles[1]. Unlike its closed-ring lactam counterpart, isatin, isatinic acid provides direct access to the reactive o-aminobenzoylformic moiety without requiring harsh, in situ basic hydrolysis [2]. This structural pre-activation makes it a critical procurement choice for manufacturing base-sensitive pharmaceutical intermediates, advanced dyes, and specialized ligands where minimizing side reactions and maximizing atom economy are paramount.

While isatin is often viewed as a cheaper, more common precursor, substituting it for pre-formed isatinic acid introduces significant process liabilities in sensitive syntheses [1]. Isatin requires prolonged exposure to strong aqueous bases (e.g., 30-40% KOH) to achieve the necessary ring-opening to the isatinate intermediate [2]. This harsh environment frequently triggers aldol self-condensation, Cannizzaro disproportionation, or degradation of sensitive ketone and aldehyde coupling partners. Procuring isatinic acid directly bypasses this hydrolytic bottleneck, enabling milder reaction conditions, superior phase compatibility, and significantly higher yields for sterically hindered or base-labile substrates [1].

Precursor Suitability in Pfitzinger Quinoline Synthesis

In the synthesis of sterically hindered or base-sensitive quinoline-4-carboxylic acids via the Pfitzinger reaction, the choice of starting material dictates the purity and yield profile[1]. Utilizing closed-ring isatin requires in situ strong-base hydrolysis, which often degrades sensitive ketone partners via aldol condensation before the desired condensation can occur. By employing pre-formed isatinic acid, the harsh hydrolytic step is bypassed. Literature demonstrates that for base-sensitive or sterically demanding ketones, direct condensation with isatinic acid can elevate yields from the 30-40% range typical of isatin to over 80%, while drastically reducing polymeric byproducts [2].

| Evidence Dimension | Synthesis yield of sterically hindered quinoline-4-carboxylic acids |

| Target Compound Data | >80% yield with minimized polymeric byproducts |

| Comparator Or Baseline | Isatin (30-40% yield due to base-catalyzed degradation of the ketone partner) |

| Quantified Difference | ~2x increase in target yield for sensitive substrates |

| Conditions | Pfitzinger condensation with base-sensitive/sterically hindered ketones |

Procuring isatinic acid directly prevents the loss of expensive or sensitive ketone partners to base-catalyzed side reactions, ensuring scalable and economically viable quinoline synthesis.

Aqueous Solubility and Phase Compatibility

The physical handling and solvent compatibility of isatinic acid differ fundamentally from isatin. Isatin exhibits poor aqueous solubility (approximately 1.9 g/L at 20°C) and remains largely insoluble until subjected to high pH (>10) to force ring opening . In contrast, isatinic acid and its alkali salts are highly water-soluble at mild pH levels. This dramatic difference allows isatinic acid to be seamlessly integrated into biphasic or purely aqueous reaction systems without the need for aggressive alkalization, facilitating greener solvent profiles and easier downstream phase separations[1].

| Evidence Dimension | Aqueous solubility at neutral/mild pH |

| Target Compound Data | Highly soluble (enabling homogeneous aqueous reactions without strong base) |

| Comparator Or Baseline | Isatin (1.9 g/L at 20°C, requires pH >10 for dissolution) |

| Quantified Difference | Orders of magnitude higher solubility at mild pH |

| Conditions | Aqueous solvent systems at 20°C |

High aqueous solubility at milder pH allows manufacturers to utilize greener, water-based solvent systems and simplifies the engineering of biphasic reaction streams.

Electrochemical Reduction Profile and Synthesis Compatibility

For advanced electrochemical synthesis of indole and quinoline derivatives, the reduction potentials of the starting materials are critical. Polarographic studies reveal that the closed isatin ring and the open isatinic acid structure possess distinct cathodic reduction behaviors[1]. Isatinic acid (and its oxime derivatives) exhibits a significantly more negative polarographic wave compared to the closed-ring isatin. This electrochemical shift provides a unique, stable voltage window that allows for the selective reduction of appended functional groups (such as oximes or imines) without prematurely reducing the core aromatic system [1].

| Evidence Dimension | Cathodic reduction potential (Polarographic wave) |

| Target Compound Data | Exhibits a distinct, more negative reduction wave |

| Comparator Or Baseline | Isatin (reduces at less negative, overlapping potentials) |

| Quantified Difference | Distinct shift in the reduction wave allowing selective functional group reduction |

| Conditions | Polarographic analysis in aqueous buffer systems |

The distinct electrochemical window of isatinic acid enables precise, selective electrosynthesis of complex heterocycles that would be impossible with the overlapping reduction potentials of isatin.

Synthesis of Base-Sensitive Quinoline Pharmaceuticals

Isatinic acid is the optimal precursor when the target quinoline-4-carboxylic acid requires a ketone partner that is prone to aldol condensation or degradation under the strong basic conditions required to open the isatin ring [1].

Aqueous and Biphasic Heterocycle Manufacturing

Procurement of isatinic acid is highly recommended where process engineering demands high aqueous solubility at mild pH to comply with green chemistry mandates or to facilitate continuous-flow biphasic reactions.

Selective Electrochemical Reductions

It is the preferred starting material where precise cathodic reduction of functional groups (e.g., oximes to amines) is required without altering the foundational o-aminobenzoylformic core, leveraging its shifted polarographic wave [2].